molecular formula C15H14N4 B13441033 2,2'-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

2,2'-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

Cat. No.: B13441033
M. Wt: 250.30 g/mol
InChI Key: FKIBLHMXDWDBMT-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is a complex organic compound that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in numerous chemical applications. The presence of both bipyridine and pyrazole moieties in its structure enhances its binding capabilities and selectivity towards specific metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 3,5-dimethyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The mechanism by which 2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine and pyrazole moieties provide multiple binding sites, allowing the compound to form stable chelates with metals. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine, 6-(3,5-dimethyl-1H-pyrazol-1-yl) is unique due to the presence of both bipyridine and pyrazole moieties, which enhance its binding capabilities and selectivity towards specific metal ions. This makes it a valuable ligand in various applications, particularly in the separation of actinides and lanthanides .

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-pyridin-2-ylpyridine

InChI

InChI=1S/C15H14N4/c1-11-10-12(2)19(18-11)15-8-5-7-14(17-15)13-6-3-4-9-16-13/h3-10H,1-2H3

InChI Key

FKIBLHMXDWDBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=N2)C3=CC=CC=N3)C

Origin of Product

United States

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